molecular formula C22H26N4O B5597613 2,3,6-trimethyl-4-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}quinoline

2,3,6-trimethyl-4-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}quinoline

Cat. No.: B5597613
M. Wt: 362.5 g/mol
InChI Key: RSESZTFJLBBCKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,6-trimethyl-4-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}quinoline, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme that plays a crucial role in the development and function of B cells, which are responsible for producing antibodies. TAK-659 has been studied extensively for its potential use in the treatment of various B cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Scientific Research Applications

Synthesis and Chemical Characterization

Research has explored the synthesis of new substituted pyrazolo[4,3-c]quinolines with potential activities, showcasing methodologies that could be applied to the synthesis of 2,3,6-trimethyl-4-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}quinoline. These methods involve reactions of quinoline derivatives with various agents to afford heterocyclic derivatives, highlighting the chemical versatility and reactivity of such compounds (Mekheimer, 1994).

Structural and Optical Properties

Studies on benzimidazo[1,2-a]quinolines, similar in structural complexity to the compound of interest, have been conducted to understand their structural and optical properties. These include microwave-assisted synthesis, spectroscopic characterization, and crystal structure determination, revealing insights into the planar structure and molecular assembly characterized by weak intermolecular hydrogen bonds and π–π aromatic interactions. Such research indicates potential applications of this compound in fields like fluorescent probes for DNA detection (Perin et al., 2011).

Photovoltaic and Electronic Applications

Investigations into quinoline derivatives have demonstrated their potential in electronic and photovoltaic applications. For instance, pyrano[3,2-c]quinoline derivatives have been evaluated for their photovoltaic properties, showing promising results in organic–inorganic photodiode fabrication. This suggests potential applications of the compound for enhancing photovoltaic device performance (Zeyada et al., 2016).

Biological Activities and Mechanistic Insights

Though excluding direct applications in drug use and dosage, it's worth noting that research on quinoline derivatives encompasses a broad spectrum of biological activities, including anticancer properties. Quinoline compounds, due to their structural diversity and synthetic versatility, have been explored for their modes of action against various biological targets, offering a foundation for further research into the medical applications of compounds like this compound (Solomon & Lee, 2011).

Properties

IUPAC Name

[4-(pyrazol-1-ylmethyl)piperidin-1-yl]-(2,3,6-trimethylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O/c1-15-5-6-20-19(13-15)21(16(2)17(3)24-20)22(27)25-11-7-18(8-12-25)14-26-10-4-9-23-26/h4-6,9-10,13,18H,7-8,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSESZTFJLBBCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(N=C2C=C1)C)C)C(=O)N3CCC(CC3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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